N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide is a benzamide derivative featuring a thiazole ring substituted with a tert-butyl group at position 4 and a 3-(methylthio)benzamide moiety. The methylthio (-SMe) substituent at the benzamide’s meta position contributes to electron-rich aromatic systems, which may influence binding interactions in biological targets.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKOUPUXKSMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a benzamide moiety, with the molecular formula C₁₃H₁₆N₂S. The presence of the tert-butyl and methylthio substituents enhances its solubility and reactivity, contributing to its biological efficacy.
Biological Activity Overview
This compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that it inhibits bacterial enzyme pathways crucial for cell division, such as dihydropteroate synthase, leading to bacteriostatic effects.
- Anticancer Properties : Research suggests that this compound can induce apoptosis in cancer cells. It has been shown to block the cell cycle at specific phases, particularly in HeLa cancer cells, with IC₅₀ values indicating significant cytotoxic potential .
- Anti-inflammatory Effects : Similar compounds in this class have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways associated with inflammation.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting microbial growth and cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by modulating proteins involved in cell cycle regulation, potentially through interactions with the p53 signaling pathway .
- Binding Affinity Studies : Interaction studies utilizing techniques like surface plasmon resonance have confirmed its binding affinities with specific enzymes, elucidating its mechanism of action as a potential therapeutic agent.
Antimicrobial Studies
A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. The compound was tested against standard reference strains, showing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.
Anticancer Activity
In vitro studies revealed that this compound significantly induced apoptosis in HeLa cancer cells, with flow cytometry analysis confirming cell cycle arrest at the sub-G1 phase. The IC₅₀ values obtained were substantially lower than those for established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-tert-butyl-N-(4-nitrophenyl)benzamide | Lacks thiazole; contains a nitrophenyl group | Different reactivity due to nitro group |
| 4-tert-butyl-N-(4-methoxyphenyl)benzamide | Contains methoxy instead of methylthio | Altered electronic properties |
| N-(4-isopropylthiazol-2-yl)-3-(methylsulfonyl)benzamide | Similar thiazole structure; different substituents | Potentially distinct biological activities |
This table highlights how structural variations influence biological activities across related compounds.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs, highlighting substituent differences on the benzamide and thiazole moieties:
Substituent Effects on Physicochemical Properties
- Lipophilicity: The tert-butyl group in the target compound and its fluorinated analog increases logP values, enhancing lipid solubility compared to pyridinyl or morpholinomethyl substituents .
- In contrast, electron-withdrawing groups like 3-fluoro or 3-methylsulfonyl may alter electronic distribution and binding affinity .
- Melting Points: Analogs with rigid substituents (e.g., 3,4-dichloro in 4d) exhibit higher melting points (>200°C) due to crystal packing efficiency, while flexible groups (e.g., morpholinomethyl) reduce melting points .
Q & A
Q. Core modifications :
Q. Biological assays :
Q. Computational modeling :
- Perform docking studies with AutoDock Vina to identify key binding pockets (e.g., hydrophobic cleft in PFOR enzyme) .
Q. What methodologies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization :
Control for redox activity : Add antioxidants (e.g., ascorbic acid) to prevent false positives in cell-based assays .
Validate target specificity : Use CRISPR-knockout cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
